molecular formula C12H17ClN2O B2690100 N-benzylpyrrolidine-3-carboxamide hydrochloride CAS No. 1830377-54-2

N-benzylpyrrolidine-3-carboxamide hydrochloride

Cat. No.: B2690100
CAS No.: 1830377-54-2
M. Wt: 240.73
InChI Key: NAMWRJOUAZYPEN-UHFFFAOYSA-N
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Description

N-benzylpyrrolidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxamide group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylpyrrolidine-3-carboxamide hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the nitrogen atom of the pyrrolidine ring.

    Formation of Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acyl chloride or an ester, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-benzylpyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-benzylpyrrolidine-3-carboxamide N-oxide.

    Reduction: N-benzylpyrrolidine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzylpyrrolidine-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • N-benzylpyrrolidine-2-carboxamide hydrochloride
  • N-benzylpyrrolidine-4-carboxamide hydrochloride
  • N-benzylpiperidine-3-carboxamide hydrochloride

Comparison: N-benzylpyrrolidine-3-carboxamide hydrochloride is unique due to the position of the carboxamide group on the third carbon of the pyrrolidine ring

Properties

IUPAC Name

N-benzylpyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMWRJOUAZYPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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